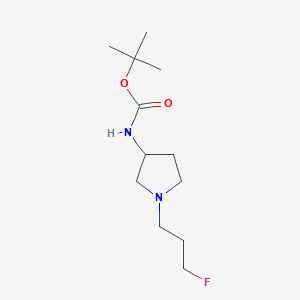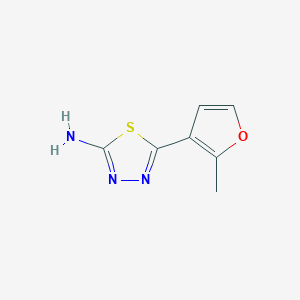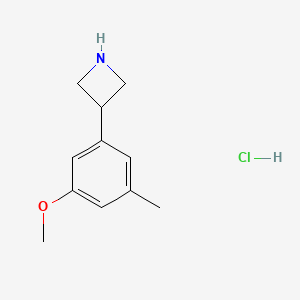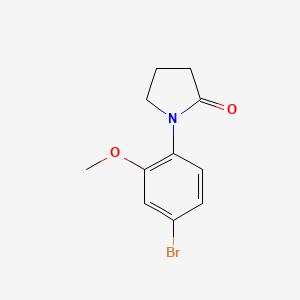
3-(3-Biphenylyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Biphenylyl)azetidine: is a four-membered nitrogen-containing heterocycle with a biphenyl group attached to the third carbon atom of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The biphenyl group enhances the compound’s aromaticity and potential for various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Biphenylyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromobiphenyl with azetidine in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions: 3-(3-Biphenylyl)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Azetidinones.
Reduction: Saturated azetidine derivatives.
Substitution: Substituted biphenyl azetidines.
科学的研究の応用
Chemistry: 3-(3-Biphenylyl)azetidine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles and natural product analogs.
Biology: In biological research, it serves as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced coatings .
作用機序
The mechanism of action of 3-(3-Biphenylyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity and specificity, while the azetidine ring can participate in various chemical transformations. The compound’s effects are mediated through pathways involving these molecular interactions, leading to desired biological or chemical outcomes .
類似化合物との比較
Azetidine: The parent compound without the biphenyl group.
3-Phenylazetidine: A similar compound with a single phenyl group instead of a biphenyl group.
3-(4-Biphenylyl)azetidine: A positional isomer with the biphenyl group attached to the fourth carbon atom.
Uniqueness: The biphenyl group provides additional aromaticity and potential for interactions with biological targets, making it a valuable compound in various research and industrial contexts .
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
3-(3-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChIキー |
FOFBUFUPRHQSIW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


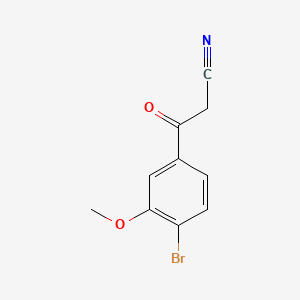
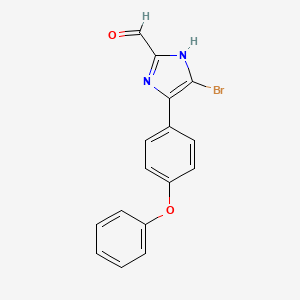

![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)

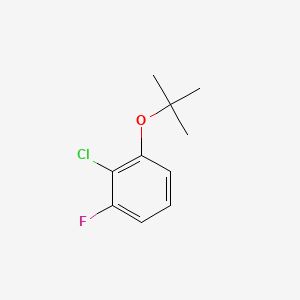
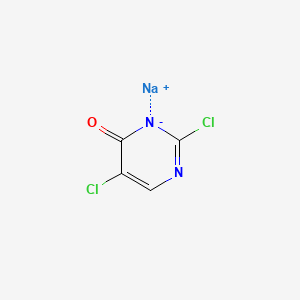
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)
